N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
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Description
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The structural elucidation of compounds similar to N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide has been a subject of research. For instance, the crystal structure of a related capsaicinoid was determined, showcasing the spatial arrangement of its vanilloid, amide, and dimethylphenyl groups, which are nearly perpendicular to one another. This structural analysis provides insights into the compound's conformation in the crystalline state, diverging from other capsaicinoids and emphasizing the significance of intermolecular hydrogen bonds (Park et al., 1995).
Synthesis and Biodistribution
Another research avenue involves the synthesis and biodistribution of radiolabeled compounds for potential positron emission tomography (PET) ligands. For example, the synthesis of [11C]R116301, a promising PET ligand, demonstrates the complex synthetic pathways that can be employed to investigate central neurokinin(1) (NK1) receptors. This process entails the conversion of 1-bromo-3,5-di(trifluoromethyl)benzene into a reactive intermediate, which is then combined with N1-(2,6-dimethylphenyl)-2-{4-[(2R,4S)-2-benzylhexahydro-4-pyridinyl]piperazino}acetamide. The research highlights the potential for visualization of NK1 receptors in vivo, underscoring the compound's significance in neurological studies (Van der Mey et al., 2005).
Microwave-Assisted Synthesis
The exploration of microwave-assisted synthesis represents an innovative approach to producing compounds efficiently. A study involving the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrates this method's efficacy in controlling reaction time and yield. This approach not only streamlines the synthetic process but also has implications for the rapid generation of compounds for further biological evaluation (Virk et al., 2018).
Enzyme Inhibition Studies
Compounds structurally related to this compound have been investigated for their potential as enzyme inhibitors. Research in this area focuses on evaluating these compounds against various enzymes, such as carbonic anhydrase and acetylcholinesterase, to understand their biological activities and potential therapeutic applications. Such studies contribute to the development of novel inhibitors with specific pharmacological profiles (Riaz et al., 2020).
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-17-7-8-21(13-18(17)2)30-16-23(27-28-30)25(32)29-11-9-20(10-12-29)26-24(31)15-19-5-4-6-22(14-19)33-3/h4-8,13-14,16,20H,9-12,15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRGIWSGKQQPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.